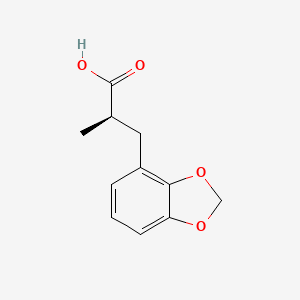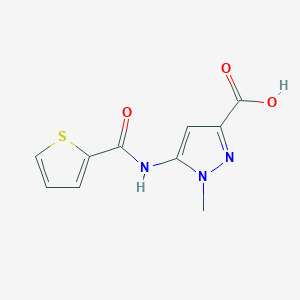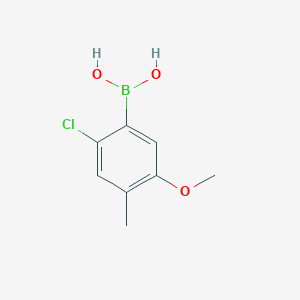
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDMA, which is a psychoactive drug. However,
Wirkmechanismus
The mechanism of action of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves the inhibition of serotonin reuptake and the stimulation of serotonin release. This leads to increased levels of serotonin in the synaptic cleft, which can result in increased feelings of happiness and well-being.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. These effects include increased heart rate, increased blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in lab experiments include its ability to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of happiness and well-being. However, the limitations of using this compound in lab experiments include its potential for abuse and addiction, as well as its potential for neurotoxicity.
Zukünftige Richtungen
There are several future directions for the scientific research of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. One potential direction is the development of new drugs that can target specific neurotransmitter systems in the brain. Another potential direction is the exploration of the potential therapeutic applications of this compound in the treatment of various mental health disorders, such as depression and anxiety. Additionally, future research could focus on the potential neuroprotective effects of this compound, as well as its potential applications in the field of pharmacology.
Synthesemethoden
The synthesis of (2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves a multi-step process, starting from the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reduced to 3,4-methylenedioxyphenylpropan-2-ol using sodium borohydride. The final step involves the oxidation of 3,4-methylenedioxyphenylpropan-2-ol with chromic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that this compound can increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of happiness and well-being.
Eigenschaften
IUPAC Name |
(2R)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)





![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)

![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)